(3-Aminopropyl)(methoxy)amine

Description

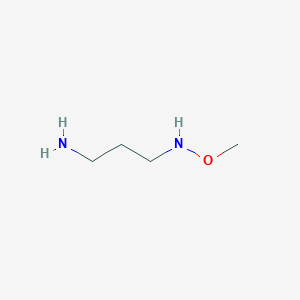

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H12N2O |

|---|---|

Molecular Weight |

104.15 g/mol |

IUPAC Name |

N'-methoxypropane-1,3-diamine |

InChI |

InChI=1S/C4H12N2O/c1-7-6-4-2-3-5/h6H,2-5H2,1H3 |

InChI Key |

QIKFCASSTVZGHB-UHFFFAOYSA-N |

Canonical SMILES |

CONCCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminopropyl Methoxy Amine

Direct Synthetic Routes and Optimization

Direct synthesis of (3-Aminopropyl)(methoxy)amine typically involves the formation of the C-N or N-O bond through nucleophilic substitution reactions. A prevalent method is the alkylation of a suitable hydroxylamine (B1172632) derivative with a propyl synthon carrying a primary amino group or its precursor.

One established precursor-based route utilizes the reaction of 3-chloropropylamine, often in its hydrochloride salt form for stability, with a methoxyamine nucleophile. smolecule.com The optimization of this pathway hinges on several critical parameters, including the choice of solvent, the type and stoichiometry of the base used to deprotonate the nucleophile, and the reaction temperature and duration. The goal is to maximize the yield of the desired product while minimizing side reactions, such as over-alkylation or elimination.

Another direct approach involves the reductive amination of a carbonyl compound. While not a single-step synthesis of the final molecule from simple precursors, it represents a key transformation in multi-step sequences. For instance, a precursor aldehyde could be reductively aminated with methoxyamine, followed by further functional group transformations to introduce the primary amine. Catalyst-free and solvent-free reductive amination methods operating at room temperature offer significant advantages in terms of environmental impact and operational simplicity. smolecule.com

The final step in many syntheses involves converting the free base of this compound into a more stable and soluble salt form, such as the dihydrochloride, by controlled treatment with hydrochloric acid. smolecule.com

Table 1: Optimization Parameters for Direct Synthesis via Alkylation

| Parameter | Options | Considerations |

| Alkylating Agent | 3-chloropropylamine, 3-bromopropylamine | Reactivity (Br > Cl), cost, and stability. |

| Base | NaH, K₂CO₃, Et₃N | Strength of base, solubility, and ease of removal. |

| Solvent | DMF, Acetonitrile, THF | Polarity, boiling point, and solubility of reactants. |

| Temperature | Room Temp. to Reflux | Balances reaction rate against potential side reactions. |

| Purification | Distillation, Crystallization, Chromatography | Depends on product volatility and purity requirements. |

Catalytic Approaches to C-N and C-O Bond Formation

Catalysis offers powerful and atom-economical alternatives for constructing the core framework of this compound. These methods often provide higher selectivity and operate under milder conditions than traditional stoichiometric reactions.

Transition-metal catalysis is a cornerstone of modern organic synthesis for forming C-N bonds. nih.gov

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a versatile method for C-N bond formation. mdpi.com This reaction could be adapted to couple a 3-halopropylamine derivative with methoxyamine using a palladium catalyst and a suitable phosphine (B1218219) ligand, such as Xantphos. nih.govbeilstein-journals.org The efficiency of these reactions is highly dependent on the choice of catalyst precursor, ligand, base, and solvent. nih.govbeilstein-journals.org

Hydroamination: The direct addition of an N-H bond across a double bond is a highly atom-economical strategy. acs.org An intermolecular hydroamination of allylamine (B125299) with methoxyamine, catalyzed by transition metals like rhodium or iridium, could theoretically form the desired product in a single step. These reactions, however, can face challenges with selectivity (Markovnikov vs. anti-Markovnikov addition) and catalyst inhibition by amine substrates. acs.org

Reductive Amination: This two-step, one-pot process involves the condensation of a carbonyl with an amine to form an imine, which is then reduced. nih.gov Transition-metal catalysts are crucial for activating hydrogen gas as the reductant, making the process efficient and producing only water as a byproduct. nih.gov

Table 2: Overview of Transition-Metal Catalyzed C-N Bond Forming Reactions

| Reaction Type | Typical Catalysts | Key Features |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., Xantphos, BINAP) | Broad substrate scope, high functional group tolerance. mdpi.comnih.gov |

| Hydroamination | Rh(I), Ir(I), Pd(II) complexes | 100% atom economy, direct addition to alkenes. acs.org |

| C-H Amination | Rh(II), Ru(II), Ir(III) complexes | Direct functionalization of C-H bonds, avoids pre-functionalized substrates. nih.gov |

| Copper-Catalyzed Amination | CuI with ligands (e.g., diamines, amino acids) | A cost-effective alternative to palladium catalysis, particularly for aryl halides. mdpi.com |

Radical chemistry provides unique pathways for bond formation that are often complementary to ionic reactions.

A potential radical-based strategy involves the addition of a nitrogen-centered or carbon-centered radical to a suitable acceptor. For instance, a radical generated from a methoxyamine derivative could add to an allyl amine. More advanced methods involve photoredox catalysis, where visible light and a photocatalyst are used to generate radical intermediates under exceptionally mild conditions. researchgate.net A photoredox-mediated Giese reaction could involve the addition of an α-amino radical, generated via decarboxylation or other means, to an acrylate (B77674) derivative, which could then be converted to the target structure. nih.gov

Another approach is the intramolecular functionalization of C-H bonds. A radical-mediated 1,5-hydrogen atom transfer (HAT) can be used to functionalize a remote C(sp³)–H bond, a powerful strategy for synthesizing complex molecules from simple starting materials. rsc.org

Hydrosilylation is a robust and widely used method for forming carbon-silicon bonds, which can be a key step in synthesizing aminopropyl-functionalized compounds. The reaction involves the addition of a hydrosilane across a carbon-carbon double bond, typically catalyzed by platinum or ruthenium complexes. google.com

In a relevant synthetic sequence, allylamine or a protected derivative is reacted with a hydrosilane containing a methoxy (B1213986) group (or a precursor). This yields an aminopropyl(methoxy)silane. The most common catalysts for this transformation are Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. vot.plvot.pl However, ruthenium compounds with tertiary phosphine ligands have been shown to provide high yields and selectivity for the desired gamma-aminopropyl silanes in shorter reaction times. google.com A significant challenge can be catalyst poisoning by the primary amino group of the allylamine, sometimes necessitating the use of higher catalyst concentrations or protection of the amine. vot.pltum.de

Table 3: Common Catalysts for Hydrosilylation of Allylamine Derivatives

| Catalyst | Precursor | Typical Conditions | Advantages/Disadvantages |

| Speier's Catalyst | H₂PtCl₆ | Isopropanol, reflux | Widely used, but can require high temperatures. vot.plosi.lv |

| Karstedt's Catalyst | Pt(0)-divinyltetramethyldisiloxane complex | Toluene or Xylene, 40-80 °C | High activity at lower temperatures; sensitive to amine poisoning. vot.pltum.de |

| Ruthenium-Phosphine | RuCl₂(PPh₃)₃ | Toluene, 100-120 °C | High selectivity for γ-isomer, overcomes some poisoning issues. google.com |

Protection-Deprotection Strategies for Functional Groups

The presence of two distinct nucleophilic nitrogen atoms in this compound necessitates a careful protection-deprotection strategy during synthesis to achieve selectivity. The primary amino group is generally more nucleophilic and basic than the methoxyamine nitrogen, making it the primary site for undesired side reactions.

Protecting groups function by reversibly converting a reactive functional group into a stable derivative that is inert to the conditions of a subsequent reaction. organic-chemistry.org For amines, carbamates are the most common class of protecting groups.

Boc (tert-Butoxycarbonyl) Group: This is one of the most widely used amine protecting groups. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to most nucleophiles and bases. organic-chemistry.org Deprotection is readily achieved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. creative-peptides.com

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is notable for its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in DMF. creative-peptides.com Its stability in acidic conditions makes it an "orthogonal" protecting group to Boc, meaning one can be removed selectively in the presence of the other—a powerful strategy in complex syntheses. organic-chemistry.org

Photolabile Protecting Groups: For advanced applications requiring spatial and temporal control, photolabile protecting groups like 2-nitrophenylethoxycarbonyl (NPEOC) can be employed. nih.gov These groups are stable until irradiated with UV light at a specific wavelength, at which point they are cleaved to reveal the free amine. nih.gov

Table 4: Comparison of Common Amine Protecting Groups

| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability |

| Boc | (CH₃)₃C-O-CO- | Boc₂O | Acidic (TFA, HCl) creative-peptides.com | Stable to base, hydrogenation. |

| Cbz (Z) | C₆H₅CH₂-O-CO- | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd) | Stable to mild acid/base. |

| Fmoc | Fluorenyl-CH₂-O-CO- | Fmoc-Cl, Fmoc-OSu | Basic (Piperidine in DMF) creative-peptides.com | Stable to acid, hydrogenation. |

Green Chemistry Principles in Synthetic Pathway Design

Integrating the principles of green chemistry into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. diva-portal.org

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions like hydroamination and hydrogenation are inherently more atom-economical than stoichiometric reactions that generate large amounts of waste. acs.org

Use of Less Hazardous Chemicals: Synthetic methods should be designed to use and generate substances that possess little or no toxicity. wordpress.com This includes replacing hazardous solvents with greener alternatives (e.g., water, ethanol) or designing solvent-free reaction conditions. smolecule.commdpi.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. mdpi.com The use of biocatalysts, such as transaminase enzymes, offers an environmentally benign alternative for amine synthesis, operating under mild conditions in aqueous media. smolecule.com Heterogeneous catalysts are also advantageous as they can be easily recovered and reused. mdpi.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of microwave or ultrasonic irradiation can often accelerate reaction rates, reducing energy consumption compared to conventional heating. semanticscholar.org

Use of Renewable Feedstocks: While not always immediately applicable for a specific target molecule, a long-term green chemistry goal is to source starting materials from renewable biomass rather than depleting fossil fuels. nih.gov

By applying these principles, the synthesis of this compound can be shifted towards pathways that are not only scientifically elegant but also safer, more efficient, and environmentally sustainable.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (3-Aminopropyl)(methoxy)amine, ¹H and ¹³C NMR, complemented by two-dimensional methodologies, would offer a comprehensive map of its molecular framework.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms, with protons nearer to the oxygen and nitrogen atoms expected to appear further downfield.

Based on the known spectrum of 3-Methoxypropylamine and considering the substitution on the nitrogen atom, the following chemical shifts are anticipated. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by solvent.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -NH- | Variable (broad singlet) | bs |

| -O-CH ₃ | ~3.3 | s |

| -CH ₂-O- | ~3.4 | t |

| -N-CH ₂- (from methoxypropyl) | ~2.7 | t |

| -N-CH ₂- (from aminopropyl) | ~2.7 | t |

| -CH ₂- (central, methoxypropyl) | ~1.8 | quint |

| -CH ₂- (central, aminopropyl) | ~1.7 | quint |

| -CH ₂-NH₂ (terminal) | ~2.8 | t |

Predicted data is based on analysis of 3-Methoxypropylamine and general principles of NMR spectroscopy. Multiplicity: s = singlet, t = triplet, quint = quintet, bs = broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms directly bonded to the electronegative oxygen and nitrogen atoms are expected to have the largest chemical shifts (downfield).

The predicted ¹³C NMR data for this compound is derived from the analysis of 3-Methoxypropylamine. The conversion from a primary amine in the reference compound to a secondary amine in the target compound will influence the chemical shifts of the carbons adjacent to the nitrogen.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -O-C H₃ | ~59 |

| -C H₂-O- | ~71 |

| -N-C H₂- (from methoxypropyl) | ~48 |

| -N-C H₂- (from aminopropyl) | ~48 |

| -C H₂- (central, methoxypropyl) | ~30 |

| -C H₂- (central, aminopropyl) | ~32 |

| -C H₂-NH₂ (terminal) | ~40 |

Predicted data is based on analysis of 3-Methoxypropylamine and general principles of ¹³C NMR spectroscopy.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the propyl chains. For instance, strong cross-peaks would be expected between the protons on adjacent carbons in the -CH₂-CH₂-CH₂- fragments, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, it would show a correlation between the methoxy (B1213986) protons (-OCH₃) and the carbon of the adjacent methylene (B1212753) group (-CH₂-O-). It would also confirm the connection of both propyl chains to the central nitrogen atom by showing correlations between the N-CH₂ protons of one chain and the N-CH₂ carbon of the other.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and ATR-FTIR, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic fingerprint of the functional groups present.

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups: a secondary amine (-NH-), an ether (C-O-C), and alkane chains (C-H). A key distinction from its primary amine analogue, 3-methoxypropylamine, would be in the N-H stretching region. Primary amines show two bands (symmetric and asymmetric stretching), while secondary amines typically exhibit a single, weaker band. openstax.orgorgchemboulder.com

Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | 1550 - 1650 | Medium |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium-Weak |

| N-H Wag | 665 - 910 | Broad, Strong |

Predicted data is based on general FTIR correlation tables and comparison with spectra of related amines and ethers. orgchemboulder.comfiveable.meacademyart.edu

ATR-FTIR is a sampling technique that allows for the analysis of liquid or solid samples with minimal preparation. The resulting spectrum is generally very similar to that obtained by traditional transmission FTIR. For this compound, an ATR-FTIR spectrum would be expected to display the same characteristic absorption bands as detailed in the FTIR analysis. This technique would be particularly useful for obtaining a quick and reliable vibrational fingerprint of the compound in its neat form. The relative intensities of the peaks may vary slightly compared to a transmission spectrum, but the positions of the key functional group absorptions would remain consistent.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structural composition. When monochromatic light interacts with this compound, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the energy of specific molecular vibrations.

The Raman spectrum of this compound is characterized by a series of bands corresponding to the vibrational modes of its distinct functional groups, including the primary amine (-NH2), the secondary amine (-NH-), the methoxy group (-OCH3), and the propyl backbone (-CH2-CH2-CH2-).

Key predicted vibrational modes for this compound include:

N-H Stretching: The primary and secondary amine groups give rise to characteristic stretching vibrations. Primary amines typically show two N-H stretching bands, while secondary amines show one. orgchemboulder.com These are expected in the 3300-3400 cm⁻¹ region.

C-H Stretching: The aliphatic propyl chain and the methoxy group produce strong C-H stretching bands, typically observed in the 2850-3000 cm⁻¹ range.

N-H Bending: The bending vibration (scissoring) of the primary amine group is expected to appear in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds in the aliphatic amine structure are anticipated to produce bands in the 1020-1250 cm⁻¹ range. orgchemboulder.com

C-O Stretching: The C-O bond of the methoxy group will also have a characteristic stretching frequency.

N-H Wagging: A broad, strong band resulting from the out-of-plane bending or "wagging" of the N-H bonds is characteristic of primary and secondary amines and is typically found in the 665-910 cm⁻¹ region. orgchemboulder.com

Interactive Table: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Primary/Secondary Amine | 3300 - 3400 |

| C-H Stretch | Alkyl, Methoxy | 2850 - 3000 |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 |

| N-H Wag | Primary/Secondary Amine | 665 - 910 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern upon ionization.

For this compound (C₄H₁₂N₂O), the calculated monoisotopic mass is 104.09496 Da. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 104. As per the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent.

The fragmentation of the molecular ion provides a roadmap to its structure. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation.

Predicted fragmentation pathways for this compound include:

Alpha-Cleavage at the Primary Amine: Cleavage of the C-C bond between the first and second carbon of the propyl chain would result in the loss of a C₂H₄NO• radical, but the most characteristic fragment from a primary aminopropane is the formation of the [CH₂=NH₂]⁺ ion at m/z 30 .

Alpha-Cleavage at the Secondary Amine: Cleavage can occur on either side of the secondary nitrogen.

Cleavage of the N-O bond could lead to the loss of a methoxy radical (•OCH₃), generating a fragment at m/z 73 .

Cleavage of the N-C bond of the propyl chain would generate an iminium ion at m/z 44 ([CH₃O=NH₂]⁺).

Loss of an Amine Group: Cleavage of the C-N bond can lead to the loss of the primary amine group.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 104 | [C₄H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 73 | [C₃H₉N₂]⁺ | Loss of •OCH₃ radical from the secondary amine |

| 44 | [CH₄NO]⁺ | Alpha-cleavage at the secondary amine (N-C bond) |

| 30 | [CH₄N]⁺ | Alpha-cleavage at the primary amine |

X-ray Diffraction (XRD) Studies

X-ray diffraction is a premier technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays pass through a crystal, a three-dimensional model of the electron density, and thus the atomic structure, can be generated. wikipedia.org

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the complete three-dimensional structure of a molecule in the solid state. wikipedia.orgusp.org This technique requires a high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions. wikipedia.org

As of now, no publicly available crystal structure data exists for this compound. However, if a suitable single crystal could be grown and analyzed, SCXRD would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the molecule.

Molecular Conformation: The exact dihedral angles and spatial arrangement of the propyl chain, methoxy group, and amine functionalities in the solid state.

Intermolecular Interactions: A detailed map of non-covalent interactions, such as hydrogen bonds involving the N-H donor groups and the nitrogen and oxygen lone-pair acceptors, which dictate the crystal packing.

Crystal System and Space Group: Fundamental crystallographic parameters that describe the symmetry and repeating unit cell of the crystal lattice.

While SCXRD is also the method of choice for determining the absolute configuration of chiral molecules, this compound is an achiral molecule, so this specific application is not relevant. Nevertheless, the technique remains the most powerful tool for unambiguously elucidating its solid-state conformation and packing.

Surface-Sensitive Spectroscopic Characterization

The characterization of surfaces functionalized with amine-containing molecules is critical for a wide range of applications, from biomaterial interfaces to sensors. Surface-sensitive spectroscopic techniques provide detailed information about the elemental composition, chemical states, and morphology of the outmost layers of a material.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. icm.edu.pl XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. nottingham.ac.ukkratos.com

While specific XPS data for "this compound" is not available in the reviewed literature, extensive research has been conducted on surfaces functionalized with similar aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES). nih.govunica.itmdpi.com These studies provide a clear indication of the expected XPS signatures for amine-functionalized surfaces. High-resolution XPS scans of the C 1s, N 1s, O 1s, and Si 2p regions are typically analyzed to confirm the presence and chemical environment of the functional groups.

For an amine-functionalized surface using a related compound, the high-resolution N 1s spectrum is of particular importance. It can be deconvoluted into components representing the free amine group (-NH2) and, in some cases, protonated amine groups (-NH3+). researchgate.netmdpi.com The C 1s spectrum typically shows peaks corresponding to C-C/C-H, C-N, and C-O bonds.

Table 2: Representative XPS Binding Energies for Amine-Functionalized Surfaces

| Element | Core Level | Binding Energy (eV) | Assignment |

| Carbon | C 1s | ~285.0 | C-C, C-H |

| ~286.5 | C-N, C-O | ||

| Nitrogen | N 1s | ~399.5 | C-N (Amine) |

| ~401.5 | Protonated Amine | ||

| Oxygen | O 1s | ~532.5 | Si-O |

| Silicon | Si 2p | ~102.4 | R-Si-O |

Note: These are approximate binding energies and can vary depending on the specific chemical environment and instrument calibration. The data is representative of surfaces functionalized with aminosilanes like APTES. researchgate.netresearchgate.netresearchgate.net

Quantitative analysis of the peak areas in XPS spectra allows for the determination of the relative elemental composition of the surface, providing a means to assess the density and uniformity of the amine functionalization.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. aps.orgnih.gov An AFM works by scanning a sharp tip, on the order of nanometers in size, over the surface of a sample. The deflection of the cantilever holding the tip is measured as it interacts with the surface, allowing for the generation of a three-dimensional topographical map. aps.org

The surface morphology of thin films prepared with amine-containing compounds is crucial for their performance in various applications. Studies on the deposition of (3-aminopropyl)triethoxysilane (APTES) on surfaces have shown that the preparation method significantly influences the resulting film's morphology. nih.govresearchgate.netsemanticscholar.org AFM imaging has revealed that deposition from a dilute vapor phase can produce more uniform films with fewer aggregates compared to deposition from concentrated solutions. nih.govresearchgate.net

Key parameters obtained from AFM analysis include the root-mean-square (rms) roughness, which provides a measure of the surface's texture. For instance, the rms roughness of a pristine amine-functionalized glass surface has been measured to be in the sub-nanometer range, indicating a very smooth and uniform coating. researchgate.net

Table 3: Illustrative AFM Data for Amine-Functionalized Surfaces

| Deposition Method for Aminosilane (B1250345) | Substrate | RMS Roughness (Rq) | Observations |

| Dilute Vapor-Phase Deposition | Glass | ~0.22 nm | Uniform film with few domains |

| Acrylic Acid Plasma Polymer Coated Glass | Glass | 1.5 nm | Conformal monolayer of amine-functionalized nanodiamond |

| Pristine Amine-Functionalized Glass | Glass | 0.4 nm | Smooth surface |

| Silver Nanoparticle Immobilized on Amine-Functionalized Glass | Glass | 3.2 nm | Significant increase in roughness after nanoparticle immobilization |

Note: The data presented is for surfaces functionalized with related amine-containing silanes and serves to illustrate the capabilities of AFM in characterizing such surfaces. nih.govresearchgate.netresearchgate.net

AFM provides invaluable insights into the physical structure of amine-functionalized surfaces, complementing the chemical information obtained from techniques like XPS.

Mechanistic Insights into the Reactivity of 3 Aminopropyl Methoxy Amine

Amine Group Reactivity and Nucleophilicity

The primary amine group is the main center of reactivity in (3-Aminopropyl)(methoxy)amine. The lone pair of electrons on the nitrogen atom makes the molecule a potent nucleophile and a moderate base. This nucleophilicity allows it to participate in a variety of chemical transformations typical of primary amines ataman-chemicals.com.

Key reactions involving the amine group include:

Nucleophilic Substitution: It readily reacts with alkyl halides to form secondary and tertiary amines, and with acyl chlorides and acid anhydrides in violent reactions to produce N-substituted amides.

Michael Addition: As a primary amine, it can act as a nucleophile in Michael-type addition reactions.

Schiff Base Formation: It can react with aldehydes and ketones to form Schiff bases.

Amine Soap Formation: It reacts with fatty acids to form amine soaps, which are utilized as emulsifiers in wax dispersions and water-based paints atamankimya.com.

Reactions with Disulfides: The reaction with bis(2-carbamoylphenyl) disulfides yields products used for controlling fungi in latex and alkyd paints ataman-chemicals.comatamankimya.com.

The reactivity of the amine group makes this compound a crucial intermediate in the synthesis of dyes, pharmaceuticals, surfactants, and corrosion inhibitors guidechem.comnbinno.comsinobiochemistry.com.

Methoxy (B1213986) Group Reactivity and Stability

The methoxy group consists of a stable ether linkage. Under normal conditions, this group is relatively inert. However, its stability is temperature-dependent. Studies on the thermal decomposition of this compound show that the ether bond is the initial point of cleavage at high temperatures.

At 280°C in an environment with low dissolved oxygen, the decomposition pathway is initiated by the hydrolysis of the ether bond tandfonline.comtandfonline.com. In contrast, at a lower temperature of 70°C but in the presence of oxygen, the decomposition is initiated by hydrogen abstraction from the amine or alkyl chain, which then leads to a radical chain reaction tandfonline.comtandfonline.com. Most amines, including this compound, are considered thermally stable and are suitable for use in high-pressure applications like power plants atamankimya.com.

Hydrolysis and Condensation Mechanisms

The primary hydrolysis mechanism of concern for this compound is the cleavage of its ether bond under high-temperature aqueous conditions. At 280°C, the molecule undergoes hydrolysis to form 3-hydroxypropylamine and methanol, which then decompose further into smaller carboxylic acids and ammonia tandfonline.com.

While the molecule does not self-condense in the manner of silanes, it participates in condensation reactions with other molecules. For instance:

It reacts with acrylonitrile polymers to produce water-soluble polyelectrolytes that serve as flocculating agents in water treatment .

Its reaction with 1,3-cyclohexanedione via a Knoevenagel condensation is a key step in synthesizing advanced UV absorbers ataman-chemicals.com.

It is used in the manufacture of polyamide resins, a process involving condensation polymerization atamankimya.com.

Kinetic and Thermodynamic Studies of Reactions

Kinetic data on the thermal decomposition of this compound indicate that temperature and the presence of oxygen are critical factors determining the reaction rate and pathway. In one study, approximately 9 to 15% of the initial amount of the compound decomposed under specific high-temperature conditions in a pressurized water reactor simulation tandfonline.com. The yields of the resulting carboxylic acids vary significantly with the decomposition mechanism.

| Condition | Formate Yield (ppb) | Acetate Yield (ppb) | Propionate Yield (ppb) | Primary Mechanism |

|---|---|---|---|---|

| 280°C, <5 ppb O₂, 1.5 h | 110 | 260 | 400 | Ether Bond Hydrolysis |

| 70°C, 20 ppb O₂, 2 h | <2 | 60 | 1270 | Hydrogen Abstraction (Oxidation) |

Thermodynamic properties of the compound have been experimentally determined and are crucial for understanding its physical behavior, such as volatility.

| Property | Value | Units | Reference |

|---|---|---|---|

| Normal Boiling Point (Tboil) | 390.7 | K | nist.gov |

| Fusion (Melting) Point (Tfus) | 197.2 - 197.45 | K | nist.gov |

| Enthalpy of Vaporization (ΔvapH) | 44.5 | kJ/mol | nist.gov |

| Molecular Weight | 89.14 | g/mol | nih.gov |

Catalytic Behavior and Reaction Pathways

This compound can function as a catalyst, particularly in polymerization reactions. It is used as a catalyst in the production of both polyurethane foam and epoxy resins krwater.com. In these roles, the amine group likely acts as a base or nucleophilic initiator to facilitate the polymerization process.

The compound itself is synthesized via catalytic pathways. One industrial method involves the hydrogenation of 3-methoxypropionitrile over a nickel/cobalt catalyst ataman-chemicals.com. Another preparation method involves the catalytic ammonification and dehydration of 3-methoxy propanol using a Cu-Co/Al2O3-diatomite catalyst in a fixed-bed reactor google.com.

Interactions with Inorganic Surfaces and Substrates

A significant application of this compound is as a corrosion inhibitor, which relies on its ability to interact strongly with metal surfaces guidechem.comunivarsolutions.com. The mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective film that slows the rate of corrosion researchgate.net. This interaction is facilitated by the presence of nitrogen and oxygen heteroatoms, which can donate electrons to the vacant d-orbitals of the metal (e.g., iron), forming a coordinate bond researchgate.net.

This property is exploited in:

Steam Condensate Systems: It is used to neutralize carbonic acid and raise the pH in boiler feedwater, protecting steel pipes from corrosion atamankimya.com.

Saline Environments: It effectively inhibits the corrosion of X80 steel in saline solutions researchgate.net.

Adhesion Promotion: It is used to treat aluminum and aluminum alloy surfaces to improve the adhesion of subsequently applied coatings atamankimya.comsinobiochemistry.com.

Ligand Complexation and Chelation Chemistry

The presence of both a nitrogen donor atom in the amine group and an oxygen donor atom in the ether group allows this compound to act as a bidentate ligand in coordination chemistry. Research has shown that it is an efficient solvent and ligand for magnesium batteries, demonstrating stronger coordination with Mg²⁺ cations compared to traditional ether solvents like tetrahydrofuran (THF) osti.gov. This enhanced coordination leads to a more effective dissociation of magnesium salts in solution osti.gov.

Furthermore, this compound is a valuable precursor for synthesizing more complex ligands. For example, it is the starting material for producing potassium 3-Methoxypropyldithiocarbamate uomosul.edu.iqresearchgate.net. This dithiocarbamate derivative acts as a bidentate ligand, coordinating through its two sulfur atoms to form stable tetrahedral and octahedral complexes with a range of transition metals, including Iron(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II) uomosul.edu.iqresearchgate.netrdd.edu.iq.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for molecules of this size. academie-sciences.fracademie-sciences.fr Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed to optimize the molecule's geometry and calculate its energetic properties. academie-sciences.fr

DFT calculations would reveal the most stable three-dimensional arrangement of atoms (the ground-state geometry) in 3-methoxypropan-1-amine. This includes precise predictions of bond lengths, bond angles, and dihedral angles that define its shape. Furthermore, DFT provides critical information about the molecule's electronic properties, such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Table 1: Representative Predicted Geometrical Parameters for 3-Methoxypropan-1-amine (Illustrative) This table presents typical values expected from a DFT/B3LYP calculation, based on data for similar chemical bonds.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C | 1.52 - 1.54 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Angle | C-C-C | ~112° |

| Bond Angle | C-O-C | ~111° |

| Bond Angle | C-C-N | ~113° |

Table 2: Representative Predicted Electronic Properties for 3-Methoxypropan-1-amine (Illustrative) This table presents typical values expected from a DFT/B3LYP calculation.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -9.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 10.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 1.5 - 2.0 D | Indicates overall molecular polarity |

A significant strength of quantum chemical calculations is the ability to predict spectroscopic data, which is crucial for chemical identification and structural analysis.

NMR Spectroscopy: By employing methods like Gauge-Including Atomic Orbital (GIAO), DFT can accurately calculate the nuclear magnetic shielding tensors, which are then converted into the ¹H and ¹³C NMR chemical shifts observable in experiments. academie-sciences.fracademie-sciences.fr These theoretical spectra are invaluable for assigning peaks in experimental data and confirming the molecular structure.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific motion of the atoms, such as the stretching of the N-H bonds in the amine group or the C-O bond in the ether linkage. The resulting theoretical IR spectrum can be compared with experimental results to identify characteristic functional groups. researchgate.net

UV-Vis Spectroscopy: Electronic excitations can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the ultraviolet-visible absorption spectrum, providing insight into the electronic transitions within the molecule.

Table 3: Representative Predicted Spectroscopic Data for 3-Methoxypropan-1-amine (Illustrative) This table presents typical values expected from DFT calculations.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-N) | ~ 40 ppm |

| ¹³C NMR | Chemical Shift (C-O) | ~ 70 ppm |

| ¹³C NMR | Chemical Shift (O-CH₃) | ~ 59 ppm |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| IR | C-H Stretch | 2850 - 3000 cm⁻¹ |

| IR | C-O Stretch | 1050 - 1150 cm⁻¹ |

DFT is also a powerful tool for exploring chemical reactivity. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing transition state structures—the high-energy intermediates that govern the reaction rate. Calculating the energy barrier (activation energy) allows for the prediction of reaction kinetics. For 3-methoxypropan-1-amine, this could be applied to study its nucleophilic reactions at the amine group, protonation equilibria, or potential decomposition pathways.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study how molecules move and behave over time. MD simulations model the atom-by-atom motion by solving Newton's equations of motion, providing a "movie" of molecular life. For 3-methoxypropan-1-amine, an MD simulation could reveal:

Conformational Dynamics: The flexible three-carbon chain can adopt various shapes (conformations). MD simulations can show the transitions between these shapes and identify the most populated conformations in different environments.

Solvent Interactions: By simulating the molecule in a box of solvent molecules (like water), MD can detail how solvent molecules arrange around the amine and ether groups.

Transport Properties: Properties like the diffusion coefficient can be calculated, which describes how the molecule moves through a medium.

Prediction of Physicochemical Parameters (e.g., pKa values)

Computational methods can accurately predict key physicochemical properties. The pKa, a measure of the basicity of the amine group, is a prime example. The pKa can be calculated by computing the Gibbs free energy change of the protonation reaction in a solvent. peerj.comresearchgate.net

For 3-methoxypropan-1-amine, the primary amine group is expected to have a pKa value typical for alkylamines, likely in the range of 9.5-10.5. The methoxy (B1213986) group, being three carbons away, would have a minor electron-withdrawing inductive effect, potentially making the amine slightly less basic than a comparable amine without the ether linkage, like butylamine.

Intermolecular Interactions and Solvation Effects

The physical properties of 3-methoxypropan-1-amine are governed by the interactions between its molecules. It can participate in:

Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, while the lone pairs on both the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: As a polar molecule, it experiences dipole-dipole forces.

Van der Waals Forces: These are present in all molecules.

Computational chemistry models these interactions to understand properties like boiling point and solubility. Solvation effects are particularly important and can be modeled using either explicit solvent molecules in an MD simulation or implicit continuum solvent models in quantum calculations. academie-sciences.fr These models show how the solvent stabilizes the molecule and influences its preferred conformation and reactivity. For instance, in water, the polar amine and ether groups will be strongly solvated through hydrogen bonding, contributing to its miscibility. irochemical.comunivarsolutions.com

Crystal Field and Electronic Property Calculations of Coordination Complexes

In a general sense, Crystal Field Theory provides a model to understand the splitting of d-orbitals of a central metal ion when it is surrounded by ligands. amazonaws.comallen.inwikipedia.org The interaction between the metal ion and the ligands leads to a separation of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, is influenced by the nature of the metal ion, its oxidation state, and the specific ligands coordinated to it. dacollege.orgsimply.science

Computational methods such as DFT are powerful tools for calculating the electronic properties of coordination complexes. rsc.orgmdpi.com These calculations can provide insights into molecular geometry, bond energies, and the distribution of electron density within the molecule. For a hypothetical coordination complex of "(3-Aminopropyl)(methoxy)amine," DFT calculations could be employed to predict its structure and electronic characteristics. However, without specific published research, any discussion of these properties would be purely speculative.

Future theoretical studies on coordination complexes of "this compound" would be valuable in elucidating their electronic structures and predicting their properties. Such research would likely involve the following:

Determination of Ligand Field Strength: Computational studies could determine whether "this compound" acts as a strong-field or weak-field ligand, which would influence the spin state (high-spin or low-spin) of the resulting metal complexes. amazonaws.com

Calculation of Electronic Spectra: Theoretical methods can be used to predict the electronic absorption spectra of these complexes, which are related to the d-d electronic transitions.

Analysis of Bonding: Techniques like Natural Bond Orbital (NBO) analysis could be used to investigate the nature of the coordinate bonds between the metal center and the "this compound" ligand. rsc.org

The following table lists the chemical compound focused on in this article.

| Compound Name |

| This compound |

This table would typically contain data from theoretical calculations on coordination complexes of the specified ligand. However, as no such data was found in the searched literature, this table is presented as a template for the type of information that would be included had relevant research been available.

Interactive Data Table: Calculated Electronic Properties of a Hypothetical Metal Complex with this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Property | Calculated Value |

|---|---|

| Crystal Field Splitting (Δo) | e.g., 10,000 cm⁻¹ |

| HOMO Energy | e.g., -5.2 eV |

| LUMO Energy | e.g., -1.8 eV |

| HOMO-LUMO Gap | e.g., 3.4 eV |

Advanced Applications in Materials Science and Engineering

Surface Functionalization and Interface Engineering

(3-Aminopropyl)(methoxy)amine is instrumental in modifying the surface properties of various materials, enhancing adhesion, compatibility, and performance. This is primarily achieved by creating a stable interface between inorganic and organic materials.

Silanization is a widely employed technique to alter the surface chemistry of materials rich in hydroxyl groups, such as silica (B1680970) (SiO₂) and titania (TiO₂). When this compound is used as a silanizing agent, its methoxy (B1213986) group reacts with the surface hydroxyl groups of the oxide substrate. This reaction, typically carried out in the presence of trace amounts of water, leads to the hydrolysis of the methoxy group to a silanol (B1196071) group (Si-OH). The newly formed silanol group then condenses with the hydroxyl groups on the oxide surface, forming stable covalent siloxane bonds (Si-O-Si). researchgate.netelsevierpure.com This process effectively anchors the aminopropyl moiety to the inorganic surface.

The result of this silanization is a surface that is functionalized with primary amine groups. semanticscholar.org These amine groups impart a positive surface charge and provide reactive sites for the subsequent covalent attachment of other molecules. nih.gov The density and uniformity of the resulting amine-functionalized layer can be controlled by optimizing reaction conditions such as temperature, solvent, and concentration. scribd.comnih.gov This surface modification is crucial for a variety of applications, including the preparation of stationary phases in chromatography, the creation of biocompatible coatings on medical implants, and the enhancement of adhesion between inorganic fillers and polymer matrices. nih.govresearchgate.net

The mechanism of silanization involves the initial adsorption of the aminosilane (B1250345) onto the surface, driven by hydrogen bonding between the silane's functional groups and the surface hydroxyls. nih.gov Following this, the covalent attachment via siloxane bonds occurs. researchgate.net The presence of the aminopropyl group can also catalyze the condensation reaction, leading to a higher degree of surface coverage compared to silanes lacking this functionality. researchgate.net

Table 1: Key Research Findings on Silanization of Oxide Surfaces

| Substrate | Silane (B1218182) Used (Analogue) | Key Findings | Reference |

|---|---|---|---|

| Silica | (3-Aminopropyl)triethoxysilane (APTES) | Forms an amine-reactive film, with morphology dependent on deposition technique. Vapor-phase deposition can lead to a higher number of accessible amino groups. | nih.gov |

| Titania Nanotubes | (3-Aminopropyl)triethoxysilane (APTES) | Successfully conjugated to the surface, providing amine groups for further coupling with peptides to enhance antibacterial properties. | nih.gov |

| Silica Nanoparticles | (3-Aminopropyl)triethoxysilane (APTES) | The location of the aminopropyl group (interior vs. exterior) significantly affects the dissolution and stability of the nanoparticles. | nih.govrsc.org |

| Mesoporous Silica | (3-Aminopropyl)trimethoxysilane | The amino group catalyzes the hydrolysis of alkoxysilanes, leading to higher surface coverage. The functionalized material shows high stability. | researchgate.net |

The amine-functionalized surfaces created by the silanization process serve as a versatile platform for the subsequent grafting of organic films and polymer layers. mdpi.com This "grafting-to" approach involves the reaction of pre-synthesized polymers with the surface-bound amine groups. Alternatively, the "grafting-from" method utilizes the amine groups to initiate polymerization directly from the surface, leading to the growth of dense polymer brushes. mdpi.com

For instance, the primary amine groups can react with various functional groups on organic molecules, such as carboxylic acids, epoxides, and isocyanates, to form stable amide, amine, and urea (B33335) linkages, respectively. This allows for the covalent attachment of a wide range of organic films, tailoring the surface properties for specific applications. These grafted layers can alter surface wettability, introduce biocompatibility, or provide specific recognition sites for biosensors.

In polymer grafting, the surface-tethered amine groups can be chemically modified to act as initiators for various polymerization techniques, including atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP). This results in a high density of polymer chains covalently attached to the substrate, creating robust and stable polymer coatings. Such coatings are utilized in diverse areas, from creating anti-fouling surfaces to developing advanced materials for electronics and photonics.

The principles of surface functionalization with this compound are also extensively applied to nanoparticles. researchgate.net The modification of nanoparticle surfaces is crucial for preventing agglomeration, improving dispersibility in various media, and imparting specific functionalities. nih.govresearchgate.net By coating nanoparticles with a layer of this compound, their surfaces become functionalized with primary amine groups. nih.gov

This amine functionalization provides several benefits. Firstly, the introduction of amine groups can lead to charge stabilization, where the protonated amine groups create repulsive electrostatic forces between nanoparticles, preventing them from aggregating. researchgate.net This is particularly important for maintaining the unique properties of nanoparticles in colloidal suspensions. Secondly, the amine groups serve as anchor points for the attachment of other molecules, such as drugs for targeted delivery, ligands for specific binding, or polymers to create core-shell nanostructures. nih.govosti.gov For example, magnetic iron oxide nanoparticles have been functionalized with aminopropyl silanes to facilitate their use in biomedical applications like magnetic resonance imaging (MRI) and bioseparations. kent.ac.uk

Polymerization Processes and Polymer Design

Beyond surface modification, compounds with the chemical functionalities of this compound play significant roles in the synthesis and design of advanced polymeric materials.

In the realm of polymerization, tertiary amines are well-known to act as co-initiators, particularly in photopolymerization and redox-initiated polymerization systems. google.commdpi.com While this compound is a primary amine, its derivatives or its use in combination with other reagents can lead to the formation of initiating species. For instance, in combination with a photosensitizer like camphorquinone, which is common in dental resins, the amine can act as an electron donor upon irradiation, generating a free radical that initiates the polymerization of methacrylate (B99206) monomers. google.comconicet.gov.ar

The efficiency of the initiation process can be influenced by the structure of the amine. The presence of the propyl chain in this compound can affect the reactivity and mobility of the amine group, which in turn influences the polymerization kinetics and the properties of the final polymer network. mdpi.com The ability to covalently bond to an inorganic filler via its methoxy-silyl group while also participating in the polymerization of the organic matrix makes it a valuable adhesion promoter in polymer composites.

Table 2: Amine Co-initiators in Polymerization

| Polymerization System | Amine Co-initiator | Function | Key Observation |

|---|---|---|---|

| Light-cured dental resins | Tertiary amines | Acts as an electron donor to the photosensitizer to generate initiating radicals. | The structure of the amine influences polymerization rate and final monomer conversion. conicet.gov.ar |

| Methacrylate bone cement | N,N-dimethylaniline (DMA) | Acts as a reducing agent in a redox initiation system with benzoyl peroxide. | The concentration of the amine co-initiator significantly affects the polymerization rate and mechanical properties of the cement. mdpi.com |

| Photopolymerizable systems | Trialkylamines | Acts as a synergist with Type I or Type II photoinitiators. | Long-chain trialkylamines can be as efficient as commonly used ethanolamines. google.com |

The reactive amine group of this compound can be utilized to synthesize novel monomers for the creation of functional and advanced polymeric materials. By reacting the primary amine with molecules containing polymerizable groups, such as acrylates or methacrylates, new monomers with a pendant silyl (B83357) group can be created. evitachem.compolysciences.com

For example, the reaction of this compound with methacryloyl chloride would yield a methacrylamide (B166291) monomer containing a reactive methoxy-silyl group. The incorporation of such a monomer into a polymer backbone through polymerization introduces the potential for subsequent crosslinking through the hydrolysis and condensation of the silyl groups. This allows for the creation of hybrid organic-inorganic polymers with enhanced thermal and mechanical properties. These materials can find applications as coatings, adhesives, and in the fabrication of nanocomposites. A structurally related compound, N-(3-Aminopropyl)methacrylamide, is a commercially available monomer that highlights the utility of the aminopropyl functionality in polymer synthesis.

Crosslinking Agents in Polymer Networks

While specific research on "this compound" as a primary crosslinking agent is not extensively documented, its bifunctional nature—possessing both a primary amine and a methoxy group—suggests its potential utility in the formation of polymer networks. In principle, the primary amine group can react with various functional groups on polymer chains, such as epoxides, isocyanates, or carboxylic acids, to form covalent bonds. This reaction can link different polymer chains together, leading to the formation of a three-dimensional network structure.

The effectiveness of an amine in crosslinking often depends on its reactivity and steric accessibility. The propyl chain in "this compound" provides a flexible spacer that can facilitate the reaction between the amine group and the polymer backbone.

In analogous systems, amino-functional silanes are used to create crosslinked networks. For instance, (3-aminopropyl)triethoxysilane (APTES) can be used to crosslink polymers. The amine group can react with the polymer, while the triethoxysilane (B36694) group can undergo hydrolysis and condensation to form a stable siloxane network (Si-O-Si), further reinforcing the material. Glutaraldehyde, a bifunctional aldehyde, has been used as a crosslinking agent with 3-aminopropyltriethoxysilane, where the aldehyde groups react with the amine groups to form a crosslinked network mdpi.com. This type of reaction highlights the potential for the amine group in "this compound" to participate in similar network-forming reactions.

Directed Growth of Polymer Nanostructures

Amino-functional silanes are used to modify surfaces to direct the assembly of block copolymers mdpi.comnih.govnih.govbonghoonkim.comosti.gov. For example, a silicon wafer can be treated with an aminosilane to create a surface that is preferential to one of the polymer blocks. This surface chemical patterning can guide the orientation and alignment of the resulting nanostructures, such as cylindrical or lamellar domains.

The amine group of "this compound" could potentially be used to functionalize a substrate. This functionalized surface could then interact with a block copolymer, influencing the morphology and orientation of the self-assembled nanostructures. The ability to control the surface energy and chemical functionality is critical for achieving the desired long-range order in the block copolymer thin film.

Furthermore, amino-functionalized nanoparticles can be incorporated into polymer matrices to create nanocomposites with tailored nanostructures. The amine groups on the surface of the nanoparticles can interact with the polymer chains, influencing their arrangement and leading to the formation of specific nanostructures. This approach has been used to prepare multilayered core-shell nanoparticles with amino-functionalization using precursors like (3-Aminopropyl) triethoxysilane (APTES) mdpi.com.

Adhesion Promotion and Coupling Agent Technologies

Enhancing Adhesion at Organic-Inorganic Interfaces

Amino-functional silanes, a class of compounds structurally related to "this compound," are widely utilized as adhesion promoters and coupling agents to create strong and durable bonds between organic polymers and inorganic substrates. The bifunctional nature of these molecules is key to their effectiveness. They possess an organofunctional group (in this case, an amino group) that is compatible with the organic polymer matrix and a hydrolyzable group (such as an alkoxy group) that can react with the surface of inorganic materials like glass, metals, and silica.

This enhanced adhesion leads to several benefits, including:

Improved mechanical strength: Better stress transfer from the polymer matrix to the inorganic reinforcement.

Increased durability: Enhanced resistance to environmental factors such as moisture, which can degrade the interface.

Better dispersion: Improved wetting and dispersion of inorganic fillers within the polymer matrix.

Applications in Thermosetting and Thermoplastic Resins

Amino-functional silanes find extensive application in both thermosetting and thermoplastic resins to improve their performance characteristics when combined with inorganic fillers or reinforcements.

Thermosetting Resins: In thermosetting resins such as epoxies, phenolics, and polyurethanes, the amino group of the silane coupling agent can react directly with the resin's reactive groups. For example, the primary amine can act as a curing agent for epoxy resins, participating in the ring-opening reaction of the epoxide group. This integration of the coupling agent into the polymer network ensures a strong covalent bond at the interface. This leads to significant improvements in the mechanical properties of the final composite, such as flexural strength, tensile strength, and impact resistance, particularly under wet conditions.

Thermoplastic Resins: For thermoplastic resins like nylon, polypropylene, and polyesters, the interaction between the amino-functional silane and the polymer is also crucial. While covalent bonding with the thermoplastic matrix is less common than with thermosets, the amine functionality can establish strong intermolecular interactions, such as hydrogen bonding, and can react with certain functional groups that may be present on the thermoplastic backbone or as additives. The treatment of fillers with aminosilanes improves their compatibility and dispersion within the molten thermoplastic during processing, leading to composites with enhanced mechanical and thermal properties researchgate.netelsevierpure.com.

Fabrication of Composite Materials with Enhanced Properties

The incorporation of amino-functional silanes, such as those analogous to "this compound," is a critical strategy in the fabrication of composite materials with superior performance. These coupling agents are instrumental in overcoming the inherent incompatibility between hydrophilic inorganic fillers (e.g., glass fibers, silica, clay) and hydrophobic organic polymer matrices.

Enhanced Mechanical Properties: The improved interfacial adhesion facilitated by aminosilane coupling agents allows for more efficient stress transfer from the weaker polymer matrix to the stronger inorganic reinforcement. This results in significant improvements in the mechanical properties of the composite, including:

Tensile Strength and Modulus: Composites with silane-treated fillers exhibit higher tensile strength and stiffness researchgate.net.

Flexural Strength: The ability of the material to resist bending forces is notably increased.

Impact Strength: The toughness and resistance to fracture upon impact are enhanced.

A study on Nylon-6/Cenosphere composites demonstrated that the addition of a silane coupling agent improved flexural modulus, flexural strength, and hardness .

Improved Thermal Properties: The formation of a stable interfacial region can also lead to enhanced thermal properties. By improving the dispersion of fillers and reducing the mobility of polymer chains at the interface, the thermal stability of the composite can be increased. Research on silica/polypropylene composites showed that the use of an amino-functionalized silane resulted in the highest mechanical and thermal properties researchgate.net. Another study on epoxy resin composites with aminosilane-modified nano-SiO2 particles also reported an improvement in thermal properties mdpi.com.

Below is a table summarizing the effect of amino-functional silane coupling agents on the properties of various composite materials based on research findings.

| Composite System | Property Enhanced | Reference |

| Isoprene Rubber / Calcium Carbonate | Tensile Strength, Elongation at Break | researchgate.net |

| Epoxy / Nano/micro-glass fiber | Mechanical Properties, Fracture Energy, Thermal Stability | tandfonline.com |

| Polypropylene / Silica | Mechanical Properties, Thermal Properties | researchgate.netelsevierpure.com |

| Nylon-6 / Cenosphere | Flexural Modulus, Flexural Strength, Hardness | |

| Epoxy / Nano-SiO2 | Thermal Properties, Storage Modulus, Glass Transition Temperature | mdpi.com |

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

While there is no specific literature detailing the use of "this compound" as a precursor for Metal-Organic Frameworks (MOFs) or coordination polymers, the presence of a primary amine group suggests its potential as a functional component in the synthesis of such materials. MOFs and coordination polymers are constructed from metal ions or clusters linked together by organic molecules known as linkers or ligands.

The introduction of functional groups, such as amines, onto the organic linkers is a common strategy to tune the properties of the resulting MOFs and coordination polymers. Amino-functionalized linkers can:

Serve as basic sites: The amine groups can act as Lewis bases, which can be beneficial for applications in catalysis and for the selective adsorption of acidic gases like CO2.

Enable post-synthetic modification: The reactive amine group provides a handle for further chemical reactions after the framework has been synthesized. This allows for the introduction of other functionalities and the tailoring of the material's properties for specific applications.

Influence framework topology: The size, shape, and functionality of the organic linker play a crucial role in determining the final structure and topology of the MOF or coordination polymer.

In principle, "this compound" could be incorporated into a larger organic molecule that also contains coordinating groups (e.g., carboxylates, pyridyls) necessary for linking to metal centers. The resulting amino-functionalized ligand could then be used in the solvothermal or hydrothermal synthesis of novel MOFs and coordination polymers with potentially interesting properties and applications.

Applications in Energy Storage Systems

Electrolyte Additives for Battery Stability

There is currently no available research specifically detailing the use of this compound as an electrolyte additive for improving battery stability.

Components in Chemical Sensing and Detection Systems

There is currently no available research specifically detailing the use of this compound as a component in chemical sensing and detection systems.

Synthesis and Characterization of Derivatives and Functionalized Analogues

Design and Synthesis of Novel Derivatives

The design of novel derivatives of (3-Aminopropyl)(methoxy)amine is often centered on creating bifunctional molecules that can interface with different types of materials. A prominent class of such derivatives is the aminopropylalkoxysilanes, which combine the organic reactivity of the amino group with the inorganic reactivity of a hydrolyzable alkoxysilane group.

Design Principles: The primary design strategy involves equipping the aminopropyl backbone with a secondary functional group that imparts specific properties. For instance, the incorporation of a trialkoxysilane moiety, such as in (3-Aminopropyl)triethoxysilane (APTES), creates a powerful coupling agent. wikipedia.org The aminopropyl portion can interact with organic polymers, while the silane (B1218182) portion can form strong covalent bonds with inorganic substrates like silica (B1680970), metal oxides, or glass. wikipedia.orgshinetsusilicones.com This dual nature is fundamental to their use in composite materials and surface functionalization.

Synthetic Routes: Several synthetic pathways are employed to produce these derivatives.

Hydrosilylation: This process involves the addition of a hydro-alkoxy silane across the double bond of an allylamine (B125299) in the presence of a catalyst. This method is effective for creating a stable silicon-carbon bond, yielding the desired γ-aminopropyl alkoxysilane with high selectivity. mdpi.com

Nucleophilic Substitution: Another common route involves reacting a haloalkylsilane, such as 3-chloropropyltriethoxysilane, with an amine. While not a direct synthesis from this compound, this method is a cornerstone for producing the broader class of aminopropylsilane derivatives.

The table below summarizes key derivatives and their synthetic precursors, illustrating the versatility of the aminopropyl scaffold.

| Derivative Name | Key Functional Groups | Synthetic Precursor(s) | Primary Application |

| (3-Aminopropyl)triethoxysilane (APTES) | Primary Amine, Triethoxysilane (B36694) | Allylamine + Triethoxysilane | Surface functionalization, coupling agent wikipedia.org |

| (3-Aminopropyl)dimethylmethoxysilane | Primary Amine, Dimethylmethoxysilane | Allylamine + Dimethylmethoxysilane | Silanization, surface modification nih.govnih.gov |

| Octa(3-aminopropyl)silsesquioxane | Primary Amine, Silsesquioxane cage | (3-Aminopropyl)triethoxysilane (APTES) | Nanomaterial synthesis, hybrid polymers wikipedia.org |

Chemical Modifications at the Amine Functionality

The primary and secondary amine groups within the this compound structure are nucleophilic centers that can undergo a wide range of chemical modifications. These reactions are crucial for attaching the molecule to other substrates, altering its chemical properties, or preparing it for subsequent synthetic steps.

Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds. This is a frequent strategy for attaching the aminopropyl moiety to other molecules or surfaces. nih.gov

Alkylation/Arylation: The amine groups can be alkylated or arylated to introduce new organic substituents. Reductive alkylation (or reductive amination) with aldehydes or ketones is a common method for this purpose. nih.gov

Reaction with Isocyanates: Amines readily react with isocyanates to form urea (B33335) linkages, a useful reaction for polymer chemistry and material synthesis.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form a Schiff base (imine), which can be a final product or an intermediate that is subsequently reduced to a stable secondary amine. thermofisher.com

These modifications are generally performed under mild conditions and can be directed with high selectivity toward the more accessible primary amine over the secondary amine by controlling reaction stoichiometry and conditions. The pH is a critical factor, as the reactivity of amines is highly dependent on the concentration of the free base form. thermofisher.com

| Reaction Type | Reagent Class | Functional Group Formed | pH Conditions |

| Acylation | Acyl Halides, Anhydrides | Amide | Typically basic (pH 8.5-9.5) thermofisher.com |

| Reductive Alkylation | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine | Near neutral to slightly acidic |

| Isocyanate Addition | Isocyanates | Urea | Broad range, often uncatalyzed |

| Schiff Base Formation | Aldehydes/Ketones | Imine (Schiff Base) | Mildly acidic to neutral |

Chemical Modifications at the Methoxy (B1213986) Functionality

The methoxy group (-OCH₃) attached to the nitrogen atom is chemically distinct from the amine functionalities. As an ether-like linkage, it is generally stable and less reactive than the amine groups.

Reactivity and Cleavage: Modification of the methoxy group typically requires more forcing conditions than reactions at the amine sites.

Acidic Cleavage: Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can be used to cleave the N-O bond, converting the methoxyamine back to a hydroxylamine (B1172632) derivative. This reaction proceeds via protonation of the oxygen atom followed by nucleophilic attack by the halide ion.

Lewis Acid-Mediated Cleavage: Certain Lewis acids can also facilitate the cleavage of such ether linkages, often with greater selectivity than strong protic acids.

Electronic Influence: The N-methoxy group can exert a significant electronic influence on the reactivity of the parent molecule. In studies of related N-methoxy arylamides, the methoxy group was found to increase the electron density on the adjacent carbonyl oxygen, facilitating a tautomerization that directs subsequent copper-catalyzed C-O coupling reactions instead of the more common C-N coupling. mdpi.com This suggests that the N-methoxy group in this compound and its derivatives could similarly influence the regioselectivity of certain reactions. Recent iron-catalyzed reactions have also shown that the N-methoxy amide group can be a precursor for selective N=S coupling with sulfoxides. acs.org

Incorporation into Macrocyclic and Polyaza Architectures

Diamine compounds like this compound are valuable building blocks for the synthesis of macrocycles, which are large cyclic molecules. When these macrocycles contain multiple nitrogen atoms, they are known as polyaza macrocycles. These structures are of great interest in supramolecular chemistry for their ability to act as hosts for metal ions or small organic molecules. nih.govmdpi.com

Synthetic Strategies: The flexible three-carbon chain of the aminopropyl unit allows it to act as a linker between more rigid structural components, such as aromatic dialdehydes or dihalides.

[n+n] Condensation: A common method involves the condensation reaction between a diamine and a dialdehyde. nih.gov Depending on the geometry of the precursors, solvent, and presence of a metal template, different-sized macrocycles ([2+2], [3+3], etc.) can be formed. nih.govmdpi.com The initial imine macrocycles can be subsequently reduced to the more flexible and robust polyamine macrocycles. nih.gov

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. This reaction can be used to couple a diamine with an aromatic dihalide under relatively mild conditions, providing a high-yield route to complex polyaza and polyoxa-aza macrocycles. researchgate.netnih.govmdpi.com

The choice of diamine linker is critical; the chain length and flexibility directly influence the size of the macrocyclic cavity and the outcome of the cyclization reaction. For example, shorter diamines like propane-1,3-diamine often favor the formation of smaller cyclic dimers, whereas longer, more flexible linkers can yield larger, monomeric macrocycles. researchgate.net

Hybrid Organic-Inorganic Materials through Derivative Functionalization

A primary application for derivatives of this compound, particularly aminopropylalkoxysilanes, is the creation of hybrid organic-inorganic materials. researchgate.net These materials combine the properties of both components, such as the mechanical strength and thermal stability of an inorganic framework (e.g., silica) with the functionality and processability of an organic polymer. shinetsusilicones.commdpi.com

Mechanism of Functionalization: The process of creating these hybrid materials typically involves surface modification of an inorganic substrate. mdpi.com

Hydrolysis: The alkoxysilane groups (e.g., -Si(OCH₂CH₃)₃) of a derivative like APTES are hydrolyzed in the presence of water to form reactive silanol (B1196071) groups (-Si(OH)₃).

Condensation: These silanol groups then condense with hydroxyl groups present on the surface of an inorganic material, such as silica (SiO₂), forming stable covalent siloxane (Si-O-Si) bonds. acs.org

Organic Layer Formation: This reaction grafts the molecule onto the inorganic surface, leaving the aminopropyl group extending away from the surface. This creates an organic functional layer that can interact with polymers, bind to biological molecules, or be further modified. nih.gov

This functionalization strategy has been used to prepare a wide range of advanced materials.

| Inorganic Substrate | Functionalizing Agent | Resulting Hybrid Material | Application |

| Silica Nanoparticles | (3-Aminopropyl)triethoxysilane (APTES) | Amine-functionalized mesoporous silica | Drug delivery, catalysis, adsorption acs.org |

| Grape Biomass | (3-Aminopropyl)triethoxysilane (APTES) | APTES-grafted biomass | Adsorption of dyes from wastewater acs.org |

| Alginate | (3-Aminopropyl)triethoxysilane (APTES) | APTES/alginate hybrid shells | Microencapsulation nih.gov |

| Epoxy Resin | (3-Aminopropyl)triethoxysilane (APTES) | Organic-inorganic hybrid epoxy coating | Corrosion protection, hydrophobic coatings researchgate.net |

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Routes

The industrial synthesis of amines has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. The development of sustainable and green synthetic routes for producing (3-Aminopropyl)(methoxy)amine and related compounds is a critical area of future research. A significant emerging trend is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions.